molecular formula C12H13ClO5 B2657696 Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate CAS No. 255734-62-4

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate

Cat. No.: B2657696
CAS No.: 255734-62-4
M. Wt: 272.68
InChI Key: WCWHIYHNRBRZOV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate is a substituted phenoxyacetate ester featuring a chloro, formyl, and methoxy group on its aromatic ring. The formyl group enhances electrophilicity, making it a candidate for further functionalization, while the methoxy and chloro substituents influence electronic and steric properties. Below, we compare this compound with structurally similar derivatives, focusing on substituent effects, physicochemical properties, and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO5/c1-3-17-12(15)7-18-11-5-9(13)8(6-14)4-10(11)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWHIYHNRBRZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxyphenol.

    Formylation: The formylation of 5-chloro-2-methoxyphenol is achieved using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 4-position.

    Esterification: The resulting 5-chloro-4-formyl-2-methoxyphenol is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Ethyl 2-(5-chloro-4-carboxy-2-methoxyphenoxy)acetate.

    Reduction: Ethyl 2-(5-chloro-4-hydroxymethyl-2-methoxyphenoxy)acetate.

    Substitution: Ethyl 2-(5-amino-4-formyl-2-methoxyphenoxy)acetate.

Scientific Research Applications

Chemistry

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, making it valuable in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that it may inhibit microbial growth, making it a candidate for developing antimicrobial agents.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties show promise for therapeutic applications in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with various molecular targets suggests it could lead to new treatments for conditions such as cancer and inflammatory disorders.

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its reactivity makes it suitable for formulating pesticides or herbicides, contributing to agricultural productivity.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer.
    • IC50 Values : The compound exhibited an IC50 value of 0.126μM0.126\,\mu M against MDA-MB-231 (triple-negative breast cancer), indicating potent anticancer activity.
Biological ActivityCell Line/ModelIC50 ValueNotes
AnticancerMDA-MB-231 (TNBC)0.126μM0.126\,\mu MSignificant inhibition of cell proliferation
AnticancerMCF10A (non-cancerous)Higher IC50Nearly 20-fold lesser effect
Apoptosis InductionIn vitroN/AIncreased caspase-9 levels
  • Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving matrix metalloproteinase inhibition, which is crucial for tumor metastasis.

Selectivity and Toxicity Profile

Studies have shown that this compound has a significantly lower toxicity profile against normal cells compared to its effects on cancer cells. This selectivity is essential for developing safer therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

The target compound’s phenoxy core is substituted with electron-withdrawing (chloro, formyl) and electron-donating (methoxy) groups. Similar compounds in the evidence exhibit distinct behaviors based on substituent positioning and electronic effects:

  • Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl] Acetate (, Compound C):

    • Substituted with a 4-chlorophenyl group on an imidazole ring.
    • Chloro substituents enhance lipophilicity and influence π-π stacking in crystal packing .
  • Ethyl 2-(4-Chlorophenoxy)Acetoacetate (): Chlorophenoxy group with an acetoacetate ester. Used in agrochemical synthesis due to its reactivity at the β-keto position .
Compound Substituents Key Functional Groups Biological/Chemical Relevance Reference
Target Compound 5-Cl, 4-CHO, 2-OCH₃ Formyl, methoxy, chloro Electrophilic reactivity -
Ethyl 2-[5-(4-Cl-Ph)-Imidazol-4-yl] Acetate 4-Cl-Ph on imidazole Imidazole, chloro Antifungal/antibacterial activity
Ethyl 2-(4-Cl-PhO)Acetoacetate 4-Cl-PhO, β-keto ester β-keto, chlorophenoxy Agrochemical precursor

Key Insight: The formyl group in the target compound distinguishes it from analogs, offering a reactive site for Schiff base formation or nucleophilic addition, which is absent in purely chloro- or methoxy-substituted derivatives.

Heterocyclic vs. Phenoxy Systems

Heterocyclic analogs demonstrate varied stability and intermolecular interactions:

  • Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate ():

    • Benzofuran core with bromo and sulfinyl groups.
    • Stabilized by π-π interactions (3.814 Å) and C–H···O hydrogen bonds .
  • Ethyl 2-(Thiazol-4-yl)Acetate Derivatives (): Thiazole ring with chlorophenyl substituents. Crystallizes in a monoclinic system (P21/c) with Z = 8, indicating dense molecular packing .
Compound Core Structure Intermolecular Interactions Crystal System Reference
Target Compound Phenoxy Potential C–H···O, π-π stacking Not reported -
Ethyl 2-(Benzofuran-2-yl)Acetate Benzofuran π-π (3.814 Å), C–H···O bonds Not specified
Ethyl 2-(Thiazol-4-yl)Acetate Thiazole N/A (dense packing via van der Waals) Monoclinic (P21/c)

Key Insight: Phenoxy derivatives like the target compound may exhibit weaker π-π interactions compared to benzofuran systems but could form hydrogen bonds via the formyl group.

Ester Group Variability

Ester substituents (ethyl vs. methyl) impact solubility and reactivity:

  • Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate ():
    • Methyl ester with sulfamoyl and methoxy groups.
    • High solubility in polar solvents, enabling diverse synthetic applications .
Compound Ester Group Key Substituents Applications Reference
Target Compound Ethyl Cl, CHO, OCH₃ Drug design, materials -
Methyl 2-(5-MeO-2-SulfamoylPh)Acetate Methyl SO₂NH₂, OCH₃ Catalysis, pharmaceuticals

Biological Activity

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving:

  • Starting Material : 5-chloro-2-methoxyphenol.
  • Formylation : Achieved via a Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride.
  • Esterification : The formylated product is reacted with ethyl bromoacetate in the presence of potassium carbonate.

This synthetic route highlights the compound's complex structure, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The chloro and methoxy groups enhance the compound’s binding affinity to specific receptors involved in inflammatory responses and microbial defense mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 2-(4-formyl-2-methoxyphenoxy)acetateLacks chloro substituentReduced reactivity
Ethyl 2-(5-chloro-2-methoxyphenoxy)acetateLacks formyl groupAltered chemical properties
Ethyl 2-(5-chloro-4-hydroxy-2-methoxyphenoxy)acetateHydroxy group presentDifferent biological profile

The presence of both chloro and formyl groups in this compound confers distinct chemical reactivity and enhances its biological activity compared to these analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Evaluation : A study demonstrated that the compound exhibited considerable inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anti-inflammatory Activity : In a murine model of inflammation, treatment with this compound resulted in a significant reduction of paw edema, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that while some derivatives showed promising activity against cancer cell lines, further optimization is required to enhance selectivity towards malignant cells without affecting normal cells .

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